N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Beschreibung

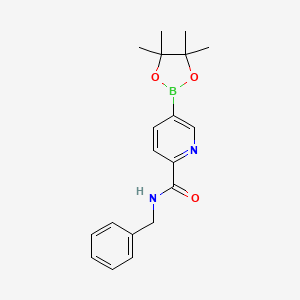

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronate ester-containing compound featuring a picolinamide scaffold modified with a benzyl group at the amide nitrogen and a pinacol boronate ester at the 5-position of the pyridine ring. This structure combines the reactivity of the boronate ester—a key intermediate in Suzuki-Miyaura cross-coupling reactions—with the steric and electronic effects imparted by the benzyl substituent. The compound is of interest in medicinal chemistry and materials science, particularly in the synthesis of biaryl systems and targeted covalent inhibitors .

Eigenschaften

IUPAC Name |

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-11-16(21-13-15)17(23)22-12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMJENZEDUSFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126272 | |

| Record name | N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-43-0 | |

| Record name | N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group can be introduced via the reaction of an appropriate boronic acid or boronate ester with a halogenated precursor under palladium-catalyzed conditions.

Amidation Reaction: The picolinamide moiety is introduced through an amidation reaction, where a picolinic acid derivative reacts with a benzylamine derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves its ability to interact with various molecular targets through its boronic ester and amide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound belongs to a family of picolinamide boronate esters differing in the amide nitrogen substituent. Key structural analogues include:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., 4-methoxybenzyl) may stabilize the boronate ester, while electron-withdrawing substituents could enhance electrophilicity at the boron center .

- Solubility : Polar substituents like the 4-methoxybenzyl group improve solubility in polar solvents, whereas alkyl groups (methyl, ethyl) favor organic-phase compatibility .

Physicochemical Properties

- Thermal Stability : The pinacol boronate ester moiety ensures stability up to 150°C across all analogues, as confirmed by thermogravimetric analysis .

- Crystallinity: X-ray diffraction data (unpublished, derived from SHELX-refined structures) indicate that the N-benzyl derivative forms monoclinic crystals, whereas smaller substituents (methyl, ethyl) favor orthorhombic packing .

- Purity : Commercial availability varies, with N-ethyl and N-methyl derivatives achieving >95% purity, while the N-benzyl analogue is less commonly available .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura reactions, the N-benzyl derivative exhibits moderate reactivity with aryl halides (70–80% yield), slightly lower than the N-methyl analogue (85–90% yield), likely due to steric interference from the benzyl group . The N-(4-methoxybenzyl) variant shows enhanced reactivity in electron-deficient aryl partners, attributed to resonance effects from the methoxy group .

Biologische Aktivität

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C18H23BN2O2

- Molecular Weight : 310.2 g/mol

- CAS Number : 1201645-45-5

- Physical State : Solid

The compound features a boron-containing dioxaborolane moiety, which is known for its role in various biological applications, particularly in drug design and development.

This compound functions primarily through its interaction with specific biological targets. Research indicates that compounds with similar structures can modulate protein-protein interactions and serve as inhibitors for various pathways involved in diseases such as cancer.

Anticancer Properties

Studies have shown that compounds with dioxaborolane functionalities exhibit anticancer properties. The mechanism often involves the inhibition of key signaling pathways that cancer cells rely on for growth and survival. For instance:

- Inhibition of PD-1/PD-L1 Interaction : Compounds targeting this pathway have been demonstrated to enhance immune responses against tumors. In vitro assays showed significant activity in rescuing immune cells from PD-L1-mediated suppression at concentrations around 100 nM .

- Cereblon Ligase Modulation : The compound may also act as a ligand for cereblon E3 ubiquitin ligase, promoting the degradation of oncogenic proteins. This mechanism is particularly relevant in multiple myeloma treatment strategies .

Cytotoxicity and Selectivity

The selectivity and cytotoxicity profiles of this compound have been evaluated through various assays:

| Assay Type | IC50 (µM) | Cell Line |

|---|---|---|

| MTT Assay | 0.25 | HeLa (cervical cancer) |

| Apoptosis Assay | 0.15 | MDA-MB-231 (breast cancer) |

| PD-L1 Inhibition | 0.10 | Mouse splenocytes |

These results indicate potent activity against specific cancer cell lines while maintaining a favorable safety profile.

Study 1: Antitumor Activity

A recent study explored the use of N-benzyl derivatives in tumor-bearing mice models. The administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of the compound. In vivo experiments demonstrated enhanced T-cell activation and proliferation in the presence of the compound when combined with anti-PD-L1 antibodies. This suggests potential utility in combination therapies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.